molecular formula C9H10N4O3S B1463761 5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1242281-94-2

5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1463761
M. Wt: 254.27 g/mol
InChI Key: GDCUVCXZDRCQDM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, an oxadiazole ring, and a mercapto group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The mercapto group (-SH) is a functional group comprising a sulfur atom bonded to a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and oxadiazole rings, along with the mercapto group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity and polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the mercapto group is known to be quite reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the mercapto group could confer a certain degree of polarity to the compound, affecting its solubility in different solvents .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research into the synthesis of related compounds, such as those derived from 1,3,4-oxadiazole and pyrimidine, showcases innovative approaches to creating these complex molecules. For instance, compounds derived from (±) glyceraldehyde have been synthesized to model acyclic C-nucleosides, providing insights into potential applications in nucleoside analogs and pharmaceuticals (Belkadi & Othman, 2006).

Herbicidal Activity

Novel compounds containing the 1,3,4-oxadiazole ring have been explored for their potential as herbicides. For example, derivatives exhibiting moderate to high levels of activity against various weeds have been synthesized, highlighting the agricultural applications of these chemical structures (Tajik & Dadras, 2011).

Biological Properties and Potential Applications

The synthesis of 6-methylpyrimidine-4-ol derivatives, including those with pyrazole, 1,2,4-triazole, and pyridazine moieties, has been studied for their stimulating action on plant growth. This research indicates the potential of these compounds to enhance agricultural productivity and supports further investigation into their physiological effects on plants (Yengoyan et al., 2020).

Antimicrobial and Antiproliferative Properties

Several studies have synthesized novel derivatives to investigate their antimicrobial and antiproliferative activities. For instance, compounds with the 1,3,4-oxadiazole ring have shown promise in combating microbial infections, suggesting their utility in developing new antimicrobials (Salimon, Salih, & Hussien, 2011). Moreover, benzimidazole molecules hybridized with the oxadiazole ring have been evaluated for their antiproliferative effects, indicating potential applications in cancer therapy (Rashid, Afzal, & Altamimi, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by oxadiazole-containing compounds, this could be a promising area of study .

properties

IUPAC Name

6-methyl-5-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-4-5(7(14)11-8(15)10-4)2-3-6-12-13-9(17)16-6/h2-3H2,1H3,(H,13,17)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUVCXZDRCQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
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5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
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5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
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5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
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5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

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